molecular formula C14H10N2O6 B14009651 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 83393-63-9

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B14009651
CAS No.: 83393-63-9
M. Wt: 302.24 g/mol
InChI Key: RXIYPJBVYFVEQR-UHFFFAOYSA-N
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Description

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a furan ring, a nitro group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan or indole rings .

Scientific Research Applications

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-1H-indole-3-carbaldehyde
  • 5-nitro-2-furancarboxaldehyde
  • 3-(furan-2-yl)-1H-indole-2-carboxylic acid

Uniqueness

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

83393-63-9

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one

InChI

InChI=1S/C14H10N2O6/c17-11(12-2-1-5-22-12)7-14(19)9-6-8(16(20)21)3-4-10(9)15-13(14)18/h1-6,19H,7H2,(H,15,18)

InChI Key

RXIYPJBVYFVEQR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O

Origin of Product

United States

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